molecular formula C18H17BrN2O5S B2683890 4-bromo-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide CAS No. 905688-37-1

4-bromo-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide

Cat. No. B2683890
CAS RN: 905688-37-1
M. Wt: 453.31
InChI Key: VXPAQTSVNSZZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It was used in the synthesis of N-(2-hydroxy-ethyl)-2,3-didehydroazapodophyllotoxins having anti-tumor activity and dioxanoacridinones .


Synthesis Analysis

The synthesis of similar compounds often involves the use of methyl acrylate, followed by the removal of the methyl group with LiOH after cyclization .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a 2,3-dihydrobenzo[b][1,4]dioxine core .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the addition of acyl chloride to an excess of piperidine .

Scientific Research Applications

Photodynamic Therapy Applications

Several studies have focused on the synthesis and characterization of zinc(II) phthalocyanines substituted with benzenesulfonamide derivatives. These compounds demonstrate promising applications in photodynamic therapy (PDT) due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photodynamic reactions. These features highlight their potential as Type II photosensitizers for cancer treatment, leveraging their ability to generate singlet oxygen when exposed to light of specific wavelengths (Pişkin, Canpolat, & Öztürk, 2020); (Öncül, Öztürk, & Pişkin, 2022).

Drug Development and Molecular Interaction Studies

Compounds containing the benzenesulfonamide moiety have been investigated for various biological activities, including as antagonists for specific receptors or enzymes. For example, methylbenzenesulfonamide derivatives have shown potential as targeting preparations in the prevention of HIV-1 infection, suggesting their application in drug development (Cheng De-ju, 2015). Additionally, the synthesis of pyrrolopyrimidin-6-yl benzenesulfonamides has led to potent A2B adenosine receptor antagonists, indicating their relevance in exploring therapeutic agents for conditions modulated by this receptor (Esteve et al., 2006).

Mechanism of Action

While the mechanism of action for the specific compound you’re interested in isn’t available, similar compounds have been found to inhibit quorum sensing in bacteria .

Safety and Hazards

Similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for similar compounds often involve the discovery of novel compounds which inhibit quorum sensing without being antibiotic .

properties

IUPAC Name

4-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O5S/c19-12-1-4-15(5-2-12)27(23,24)20-13-9-18(22)21(11-13)14-3-6-16-17(10-14)26-8-7-25-16/h1-6,10,13,20H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPAQTSVNSZZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NS(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.